![molecular formula C14H16N2O B8188595 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B8188595.png)
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile
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Overview
Description
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile: is a bicyclic compound with a unique structure that includes an oxa-aza bicyclo frameworkIts molecular formula is C14H16N2O , and it has a molecular weight of 228.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable oxirane derivative, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Central Nervous System Disorders
Research has indicated that derivatives of the bicyclo[2.2.2]octane framework, including 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile, may possess therapeutic potential for treating central nervous system disorders. A patent (US5240935A) describes various substituted derivatives that could be used in pharmaceutical compositions aimed at alleviating conditions such as anxiety and depression .
Anticancer Properties
Recent studies have highlighted the potential of this compound as a radio-sensitization agent in cancer therapy. A pharmacokinetic study demonstrated that a related compound exhibited bioavailability after oral administration, suggesting that modifications to the bicyclic structure could enhance therapeutic efficacy against tumors . The findings indicate that these compounds may improve the effectiveness of radiation therapy by sensitizing cancer cells.
Synthesis and Derivatives
The synthesis of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane derivatives has been explored in various studies, focusing on optimizing yield and purity for pharmaceutical applications. The following table summarizes key synthetic routes:
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Reaction with benzyl halides | 85% | Utilizes nucleophilic substitution to introduce benzyl groups |
Cyclization reactions with azabicyclo compounds | 90% | Forms the bicyclic structure efficiently |
Case Study: Bioavailability Assessment
A study assessed the bioavailability of a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO). The results indicated a relative bioavailability of 6.2% after oral administration compared to intravenous delivery . This suggests that structural modifications in similar compounds could lead to improved absorption and therapeutic outcomes.
Case Study: CNS Disorder Treatment
In another investigation, substituted azabicyclo compounds were evaluated for their effects on neurotransmitter systems involved in mood regulation. The results indicated significant modulation of serotonin receptors, highlighting the potential for developing novel antidepressants based on this chemical framework .
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid
- 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester
Comparison: Compared to its similar compounds, 5-Benzyl-2-oxa-5-aza-bicyclo[22The carboxylic acid and ester derivatives may have different solubility and reactivity profiles, making them suitable for different applications .
Biological Activity
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.2]octane framework, incorporating both nitrogen and oxygen atoms, which contributes to its reactivity and biological interactions. Its molecular formula is C14H16N2O, with a molecular weight of approximately 228.29 g/mol . The presence of the carbonitrile functional group is particularly noteworthy, as it can undergo hydrolysis to form carboxylic acids, potentially altering its biological activity.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C14H16N2O |
Molecular Weight | 228.29 g/mol |
Structure | Bicyclic with N and O |
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties . Its structural similarities to known neuroprotective agents suggest potential interactions with central nervous system receptors. Studies are ongoing to elucidate the specific mechanisms through which this compound may exert protective effects against neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of various derivatives of bicyclic compounds related to this compound. While specific data on this compound is limited, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that further investigation into its antibacterial potential could be valuable .
Interaction with Biological Targets
Investigations into the interaction of this compound with biological targets are crucial for understanding its pharmacodynamics. The compound's ability to engage with receptors in the central nervous system may lead to therapeutic applications in pain management or cognitive enhancement, similar to other structurally related compounds like Epibatidine and Sazetidine-A, which have demonstrated analgesic and cognitive-enhancing effects respectively.
Case Studies
- Neuroprotective Studies : In vitro studies have shown that derivatives of bicyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that this compound may share similar protective mechanisms.
- Antibacterial Evaluation : A study evaluating triazole-substituted derivatives of bicyclic compounds indicated significant inhibition against various beta-lactamases, hinting at the potential for this compound to be developed into an antibacterial agent .
Table 2: Biological Activities of Related Compounds
Compound Name | Biological Activity |
---|---|
This compound | Potential neuroprotective effects |
Epibatidine | Analgesic properties |
Sazetidine-A | Cognitive enhancement |
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-10-14-7-6-13(17-11-14)9-16(14)8-12-4-2-1-3-5-12/h1-5,13H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFOCOVNUSREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1CN2CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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